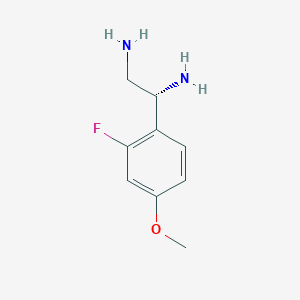

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

Description

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by a 2-fluoro-4-methoxyphenyl substituent attached to an ethane-1,2-diamine backbone in the R-configuration. The fluorine atom at the ortho position and the methoxy group at the para position on the aromatic ring contribute to its electronic and steric properties.

The compound’s stereochemistry and substituent arrangement make it a candidate for applications in catalysis, medicinal chemistry, and materials science. Its enantiomeric purity is critical for interactions with chiral biological targets, such as enzymes or receptors.

Properties

Molecular Formula |

C9H13FN2O |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

(1R)-1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |

InChI Key |

ZQLHJHILMLAQAY-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@H](CN)N)F |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-fluoro-4-methoxybenzaldehyde.

Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine may involve large-scale reductive amination followed by chiral resolution. The process is optimized for yield and purity, often involving continuous flow reactors and automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically at the amine groups, leading to the formation of imines or nitriles.

Reduction: Reduction of the nitro group, if present, can yield the corresponding amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to primary amines.

Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine: has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: The compound is used in the synthesis of novel polymers and materials with unique properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.

Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which (1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine exerts its effects depends on its specific application:

Pharmacological Action: It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity.

Biochemical Pathways: The compound can influence biochemical pathways by interacting with key proteins or nucleic acids, altering their function and activity.

Comparison with Similar Compounds

Substituent Effects: Fluorine and Methoxy Positioning

The 2-fluoro-4-methoxy substitution pattern distinguishes this compound from analogs with symmetrical or alternative substituent arrangements:

- (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine (): Features two para-fluorophenyl groups. Symmetrical substitution enhances dipole-dipole interactions but reduces electronic asymmetry compared to the target compound’s mixed substituents .

- (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine (): Contains two para-methoxyphenyl groups.

Key Difference : The target compound’s ortho-fluoro and para-methoxy groups create a unique electronic profile, balancing electron-withdrawing (F) and electron-donating (OMe) effects. This asymmetry may enhance binding specificity in chiral environments.

Diamine Backbone Length: Ethane vs. Propane

The ethane-1,2-diamine backbone is critical for minimizing cytotoxicity compared to longer chains:

- Propane-1,3-diamine derivatives (): Compounds with this linker exhibit higher antimycobacterial activity (MIC values <1 µg/mL) but significantly increased cytotoxicity (e.g., IC50 <10 µM in mammalian cells). The extended chain may facilitate membrane disruption but also non-specific interactions .

- Ethane-1,2-diamine derivatives (e.g., the target compound): Generally show lower cytotoxicity (IC50 >50 µM) while retaining moderate bioactivity, suggesting a better therapeutic index .

Aromatic vs. Aliphatic Amines

Compared to aliphatic polyamines, the target compound’s aromatic substituents confer distinct properties:

- N1-(2-aminoethyl)ethane-1,2-diamine (DETA) (): A linear aliphatic triamine with high corrosion inhibition efficiency (85–90% at 1 mM). The absence of aromatic rings reduces steric hindrance, enabling stronger adsorption onto metal surfaces .

- Ferrocenylmethyl-substituted ethane-1,2-diamines (): Redox-active ferrocene groups enhance antimalarial activity (e.g., IC50 = 0.8 µM against Plasmodium falciparum), whereas the target compound’s fluorophenyl group lacks such redox functionality .

Pharmacological and Physicochemical Properties

<sup>a</sup> Calculated using ClogP; <sup>b</sup> Estimated via analogy to ; <sup>c</sup> Assumed based on ethane-1,2-diamine trends.

Biological Activity

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine, with CAS number 1213346-13-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 184.21 g/mol

- Structure : The compound features a fluorinated aromatic ring and a diamine structure, contributing to its biological interactions.

Mechanisms of Biological Activity

Research indicates that (1R)-1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine may exhibit various biological activities, particularly in the context of cancer treatment and neurological applications. The following mechanisms have been proposed:

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. Its ability to interact with specific molecular targets could inhibit tumor growth and proliferation.

- Neurotransmitter Modulation : The structural similarity to known neurotransmitter modulators suggests potential effects on neurotransmitter systems, which could be relevant for treating neurological disorders.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxicity of (1R)-1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18.7 | Inhibition of DNA synthesis |

Case Studies

One notable study involved the administration of (1R)-1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine in a murine model of breast cancer. The findings showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

Pharmacological Profile

The pharmacological profile of (1R)-1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine has been characterized through various assays:

- Selectivity : The compound exhibits selective activity against cancer cells with minimal effects on normal cells.

- Bioavailability : Early pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for oral administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.